molecular formula C6H5BrFN3O B13657839 5-Bromo-3-fluoro-N-hydroxypicolinimidamide

5-Bromo-3-fluoro-N-hydroxypicolinimidamide

Cat. No.: B13657839
M. Wt: 234.03 g/mol
InChI Key: TYHXZQABBUKAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-N-hydroxypicolinimidamide typically involves the reaction of 5-bromo-3-fluoropyridine with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at a controlled temperature . The process may involve multiple steps, including the formation of intermediate compounds, followed by purification to obtain the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-N-hydroxypicolinimidamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

5-Bromo-3-fluoro-N-hydroxypicolinimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine, fluorine, and hydroxylamine functional groups. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H5BrFN3O

Molecular Weight

234.03 g/mol

IUPAC Name

5-bromo-3-fluoro-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H5BrFN3O/c7-3-1-4(8)5(10-2-3)6(9)11-12/h1-2,12H,(H2,9,11)

InChI Key

TYHXZQABBUKAOZ-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC(=C1F)/C(=N/O)/N)Br

Canonical SMILES

C1=C(C=NC(=C1F)C(=NO)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.